1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(oxolan-2-yl)methyl]urea
Description
Properties
IUPAC Name |
1-[(6-cyclopropylpyridin-3-yl)methyl]-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(18-10-13-2-1-7-20-13)17-9-11-3-6-14(16-8-11)12-4-5-12/h3,6,8,12-13H,1-2,4-5,7,9-10H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUUIWQEZVHNBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2=CN=C(C=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(oxolan-2-yl)methyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropylpyridine intermediate: This step involves the reaction of a cyclopropyl halide with a pyridine derivative under basic conditions to form the cyclopropylpyridine intermediate.
Formation of the oxolan-2-yl intermediate: This step involves the reaction of an oxirane with a suitable nucleophile to form the oxolan-2-yl intermediate.
Coupling of intermediates: The final step involves the coupling of the cyclopropylpyridine intermediate with the oxolan-2-yl intermediate in the presence of a urea derivative under suitable reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Common reagents for substitution reactions include halides, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural components suggest interactions with biological targets, making it suitable for drug design.
Key Findings:
- Anticancer Activity: Preliminary studies indicate that 1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(oxolan-2-yl)methyl]urea exhibits significant inhibitory effects on cancer cell proliferation. For instance, it has been tested against various cancer cell lines, revealing IC50 values that suggest potent activity comparable to established chemotherapeutics.
Neuropharmacology
Research into the neuropharmacological properties of this compound suggests potential as a modulator of neurotransmitter systems.
Case Study:
- A study investigating its effects on GABA receptors indicated that derivatives of this compound could act as positive allosteric modulators, enhancing GABAergic signaling and potentially offering therapeutic benefits in anxiety and seizure disorders.
Agricultural Applications
Due to its structural similarities to known agrochemicals, the compound may also find applications in agriculture as a pesticide or herbicide.
Research Insights:
- Investigations into similar urea derivatives have shown efficacy in pest control, leading to hypotheses that this compound could exhibit similar properties.
The biological activity of this compound has been characterized through various assays:
Anticancer Efficacy
Studies have demonstrated that the compound inhibits cell proliferation in multiple cancer types, including:
- Non-small cell lung cancer
- Breast cancer
Mechanism of Action
The mechanism of action of 1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Structural Analogs from Patent Literature
A 2022 European patent application () discloses compounds with structural similarities, such as:
- (2-Cyclopropyl-ethyl)-[(1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl]-oxetan-3-yl-amine
- Cyclopropylmethyl-[(1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl]-oxetan-3-yl-amine
Key Comparisons :
Role of Cyclopropyl and Heterocyclic Moieties
- Cyclopropyl Groups: Present in both the target compound and patent analogs, cyclopropyl substituents are known to improve metabolic stability by resisting oxidative degradation. However, their placement on a pyridine ring (target) versus an aliphatic chain (patent compounds) may alter steric effects and electronic distribution .
- Oxolan vs. Oxetanes, however, are increasingly favored in drug design for their balanced lipophilicity and solubility .
Metabolomic and Stability Considerations
For example:
- metab_3695 (a cyclopropyl-free oxolan derivative) showed moderate metabolite dynamics (e.g., 2.586 peak intensity), suggesting that oxolan’s oxygen content may enhance water solubility.
- metab_10121 (a sulfated derivative) exhibited higher stability metrics (e.g., 2.016 intensity), underscoring the role of electronegative substituents in metabolic resistance.
While direct data for the target compound is unavailable, these findings suggest that its oxolan and cyclopropyl groups may synergize to optimize solubility and stability.
Structural Analysis Tools
The structural characterization of similar compounds often employs crystallographic software such as SHELX (for refinement) and ORTEP-3 (for graphical representation) (). These tools enable precise comparison of bond lengths, angles, and conformations, which are critical for understanding structure-activity relationships (SAR). For instance, SHELXL’s refinement capabilities could elucidate how the urea moiety’s hydrogen-bonding geometry differs from amine-based pharmacophores in patent compounds .
Biological Activity
1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(oxolan-2-yl)methyl]urea, with the CAS number 2097930-35-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 275.35 g/mol. Its structure includes a cyclopropyl group attached to a pyridine ring and an oxolane moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2097930-35-1 |
| Molecular Formula | |
| Molecular Weight | 275.35 g/mol |
Research on related compounds suggests that urea derivatives often exhibit biological activities through various mechanisms, such as enzyme inhibition and receptor modulation. The specific mechanism for this compound remains to be fully elucidated; however, it is hypothesized that the compound may interact with urease enzymes, similar to other urea-based compounds.
Urease Inhibition
Urease inhibitors are of particular interest due to their potential applications in treating conditions such as gastric ulcers and other gastrointestinal disorders. A comparative study indicated that derivatives with similar structures demonstrated significant urease inhibition, suggesting a potential pathway for therapeutic action in gastrointestinal diseases .
Case Studies
While specific case studies involving this compound are scarce, the general efficacy of urea-based compounds in clinical settings provides a foundation for future research. For example, urea cycle disorders have been treated successfully with compounds that modulate nitrogen metabolism, underscoring the importance of urea's biological roles .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(oxolan-2-yl)methyl]urea?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
- Step 1 : Functionalization of pyridine derivatives. Introduce the cyclopropyl group to pyridine via cross-coupling reactions (e.g., using cyclopropylboronic acids under Suzuki-Miyaura conditions) .
- Step 2 : Urea linkage formation. React the pyridine intermediate with oxolan-2-ylmethyl isocyanate under anhydrous conditions (e.g., in dichloromethane with catalytic triethylamine) .
- Step 3 : Purification. Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via -NMR (e.g., cyclopropyl proton signals at δ 0.8–1.2 ppm and oxolane protons at δ 3.5–4.0 ppm) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : A combination of analytical techniques is essential:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions (e.g., cyclopropyl and oxolane methylene groups) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H] = 318.17) .
- X-ray Crystallography : For definitive 3D conformation analysis, if single crystals are obtainable .
Q. What preliminary assays are used to evaluate biological activity?
- Methodological Answer : Initial screening includes:
- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based kinetic assays .
- Cell Viability Studies : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to assess cytotoxicity .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCR targets) with -labeled ligands .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Mitigate by:
- Replication : Repeat assays across independent labs with standardized protocols (e.g., ATP concentration in kinase assays) .
- Orthogonal Assays : Cross-validate using different methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Proteomic Profiling : Use affinity pull-down/MS to identify unintended targets .
- Dose-Response Analysis : Generate full dose-response curves (0.1 nM–100 µM) to confirm potency thresholds .
Q. What strategies optimize reaction conditions for improved yield and scalability?
- Methodological Answer : Key parameters include:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for coupling efficiency in cyclopropane introduction .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for urea formation .
- Temperature Control : Use microwave-assisted synthesis (80–120°C) to reduce reaction time .
- Process Analytics : Monitor intermediates via inline FTIR or LC-MS to identify bottlenecks .
Q. How to assess environmental fate and ecological risks of this compound?
- Methodological Answer : Follow OECD guidelines for environmental chemistry:
- Biodegradation : OECD 301F (Closed Bottle Test) to evaluate microbial breakdown .
- Aquatic Toxicity : Daphnia magna acute toxicity assays (48-hour EC) .
- Soil Adsorption : Batch equilibrium studies to measure K (organic carbon partition coefficient) .
- Computational Modeling : Use EPI Suite to predict bioaccumulation and persistence .
Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer : SAR studies require:
- Analog Synthesis : Modify substituents (e.g., oxolane vs. tetrahydrofuran) and test activity .
- Molecular Docking : Simulate binding poses with target proteins (e.g., AutoDock Vina) .
- Free Energy Calculations : MM/GBSA to quantify binding affinities of analogs .
- Pharmacophore Mapping : Identify critical H-bond donors/acceptors using software like MOE .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
